molecular formula C15H20N2O B055156 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 120848-76-2

2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B055156
CAS No.: 120848-76-2
M. Wt: 244.33 g/mol
InChI Key: BAUPZLTVOMQSAD-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline (2-P4CTHIQ) is a small molecule found in nature and is a member of the piperidine family of compounds. It has been studied for its potential use in various biomedical applications, including as a therapeutic agent and as a tool for drug discovery. 2-P4CTHIQ has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. The compound has also been studied for its potential use in the treatment of neurological disorders.

Scientific Research Applications

Identification and Pharmacokinetics

2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives have been extensively studied for their metabolites in human urine, plasma, and feces. These compounds, including YM-252124 and YM-385459, are involved in the inhibition of the If current channel in the sinus node of the heart, showing potential as treatments for stable angina and atrial fibrillation. The renal and hepatic excretion of these metabolites has been linked to their interaction with various transporters, including organic cation transporter 2 (OCT2) and organic anion transporter 1 (OAT1), suggesting their significant role in urinary and hepatic elimination processes (Umehara et al., 2009).

Antihypertensive Agents

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated potent antihypertensive effects without inducing reflex tachycardia. These compounds act as bradycardic agents in isolated guinea pig right atria, highlighting their importance in developing novel treatments for hypertension (Watanuki et al., 2011).

Anticonvulsant Properties

Derivatives of this compound have been synthesized and evaluated for their anticonvulsant activities. Notably, the 1-(4'-bromophenyl)-6,7-dimethoxy-2-(piperidin-1-ylacetyl) derivative showed high activity against audiogenic seizures in mice, acting as a noncompetitive AMPA receptor modulator. This suggests potential applications in treating epilepsy and related disorders (Gitto et al., 2006).

Hybrid Molecules with Anti-inflammatory and Antioxidant Activity

The synthesis of hybrids combining 1,2,3,4-tetrahydroisoquinoline and anti-inflammatory agents like ibuprofen has yielded compounds with notable in vitro antioxidant, antitryptic, and anti-inflammatory activities. These hybrids represent a promising approach for developing new therapeutic agents with enhanced efficacy and reduced side effects (Manolov et al., 2022).

Antimicrobial Activity

Novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles have been synthesized and exhibited promising antimicrobial activities against various pathogenic strains of bacteria and fungi. These compounds' structural features and bioactivity profiles suggest their potential as leads for developing new antimicrobial agents (Zaki et al., 2019).

Mechanism of Action

Target of Action

The primary target of 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is the IKKb (IκB kinase β), a protein kinase that plays a key role in the inflammatory response . The compound interacts with the IKKb catalytic pocket, leading to inhibition of the kinase .

Mode of Action

The compound forms a stable hydrophobic interaction with the IKKb catalytic pocket . This interaction inhibits the kinase’s activity, thereby disrupting the downstream signaling pathways that it regulates .

Biochemical Pathways

The inhibition of IKKb affects the NF-κB signaling pathway , which plays a crucial role in inflammation, immunity, cell proliferation, and survival . By inhibiting IKKb, the compound prevents the activation of NF-κB, thereby modulating the expression of genes involved in these biological processes .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

The inhibition of IKKb and the subsequent modulation of the NF-κB pathway can lead to various cellular effects. For instance, the compound has been found to exhibit potent anticancer activity . It can induce cell cycle arrest and promote apoptosis, or programmed cell death, in cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the cellular environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of other substances, such as drugs or dietary components, can impact the compound’s metabolism and excretion .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(piperidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15(13-5-8-16-9-6-13)17-10-7-12-3-1-2-4-14(12)11-17/h1-4,13,16H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUPZLTVOMQSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

115 g (0.34 mmol) of 2-[(1-phenylmethyl-4-piperidyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline are dissolved 1n 1 1 of acetic acid, 4 g of palladinized charcoal (10% palladium) are added and the mixture is subjected to a hydrogenation at 75° C. under 0.35 MPa.
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115 g
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Synthesis routes and methods II

Procedure details

This compound was prepared similarly to Preparation C, starting from 1-benzyloxycarbonylpiperidine-4-carboxylic acid chloride and 1,2,3,4-tetrahydroisoquinoline, and was used directly in Example 13. This intermediate was characterised as the hydrochloride salt, m.p. 245°-247°.
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Synthesis routes and methods III

Procedure details

115 g (0.34 mol) of 2-[(1-phenylmethyl-4-piperidyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline are dissolved in 1 l of acetic acid, 4 g of palladinized charcoal (10% palladium) are added and the mixture is subjected to a hydrogenation at 75° C. under 0.35 MPa.
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115 g
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1 L
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4 g
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Synthesis routes and methods IV

Procedure details

N-Trifluoroacetyl isonipecotic acid (2.56 g, 11.4 mmol), tetrahydroisoquinoline (1.82 g, 13.7 mmol), EDCI (2.63 g, 13.7 mmol), HOBT (1.85 g, 13.7 mmol) and triethylamine (1.38 g, 13.7 mmol) were stirred in dry dichloromethane (30 mL) at 25° C. for 6 h. The reaction was quenched with water and the aqueous phase was extracted with dichloromethane. The combined organic phase was dried over MgSO4 and purified by column chromatography (40/60 EtOAc/hexanes). The solid obtained was stirred with excess K2CO3 in MeOH at 25° C. overnight (16 h). After evaporation of MeOH, the residue was partitioned between dichloromethane and basic water. Evaporation of the organic phase gave pure product as a colorless solid (2.12 g, 76% for two steps). 1H NMR (CDCl3) (mixture of two rotamers) δ 7.23-7.16 (m, 4H), 4.73 (s, 1H), 4.67 (s, 1H), 3.83 (t, J=5.9 Hz, 1H), 3.74 (t, J=5.8 Hz, 1H), 3.21-3.16 (m, 2H), 2.92 (t, J=5.7 Hz, 1H), 2.85 (t, J=5.7 Hz, 1H), 2.76-2.67 (m, 3H), 2.29 (s, 1H), 1.80-1.73 (m, 4H); 13C NMR (CD3OD-CDCl3) δ 6 175.5, 175.3, 135.8, 135.1, 134.0, 133.8, 129.6, 129.3, 127.9, 127.6, 127.4, 127.3, 127.0, 48.2, 45.8, 45.4, 44.2, 41.4, 40.2, 39.6, 39.5, 30.5, 29.5, 29.4, 29.1; LRMS: m/z (relative intensity), 244 (M+, 37%), 188 (100%), 132 (74%); HRMS: calcd. for C15H19N2O 244.1576, found 244.1574. MP: 75-76° C.
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2.56 g
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1.82 g
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2.63 g
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1.85 g
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1.38 g
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30 mL
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Yield
76%

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